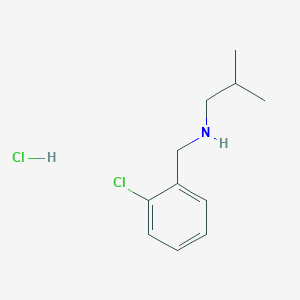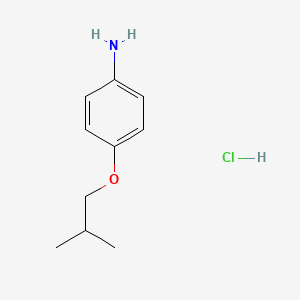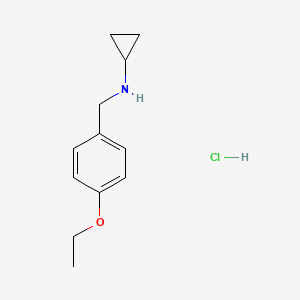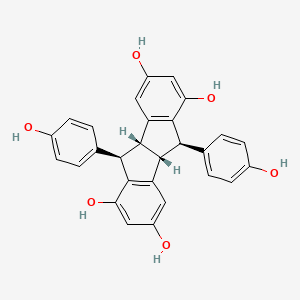![molecular formula C9H14ClNS B3078291 N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride CAS No. 1050214-58-8](/img/structure/B3078291.png)
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride
Vue d'ensemble
Description
“N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1050214-58-8 . It has a molecular weight of 204.74 . The IUPAC name for this compound is N-((3-methyl-1H-1lambda3-thiophen-2-yl)methyl)cyclopropanamine hydrochloride .
Physical And Chemical Properties Analysis
“N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride” is a solid at room temperature . The storage temperature for this compound is 28 C .Applications De Recherche Scientifique
Cyclopropane Derivatives in Medicinal Chemistry
Cyclopropane derivatives are notable for their presence in various pharmacologically active compounds. Their inclusion in drug molecules can significantly affect the biological activity due to the strain and unique electronic properties of the cyclopropane ring. For example, cyclobenzaprine, a muscle relaxant, utilizes the cyclopropane moiety to exert its therapeutic effects by acting on central nervous system (CNS) targets (Katz & Dubé, 1988). Similarly, (S)-clopidogrel, an antiplatelet drug, contains a thienopyridine structure that is crucial for its activity in preventing blood clots. The synthesis and application of (S)-clopidogrel highlight the importance of cyclopropane and related structures in drug development (Saeed et al., 2017).
Chemical Synthesis and Applications
The cyclopropane ring is a versatile moiety in organic synthesis, offering pathways to complex molecular architectures. Oxidation of cyclopropane-containing compounds to cyclopropyl ketones, for instance, demonstrates the utility of these structures in synthetic organic chemistry. This oxidation process is critical for introducing functional groups adjacent to cyclopropane rings, facilitating further derivatization and application in various synthetic routes (Sedenkova et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7-4-5-11-9(7)6-10-8-2-3-8;/h4-5,8,10H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSAIWJCQQXWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B3078229.png)


![2-[(2-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B3078246.png)
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)



![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)

